molecular formula C9H9N3O2 B13212850 4-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid

4-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13212850
M. Wt: 191.19 g/mol
InChI Key: BFPSDGRAXHPJSH-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by the introduction of the pyrrole ring through cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyrrole rings.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts, specific solvents, and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

What sets 4-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid apart from similar compounds is its unique combination of pyrazole and pyrrole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and interaction with various targets, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-(2-methylpyrazol-3-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-12-8(2-3-11-12)6-4-7(9(13)14)10-5-6/h2-5,10H,1H3,(H,13,14)

InChI Key

BFPSDGRAXHPJSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CNC(=C2)C(=O)O

Origin of Product

United States

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